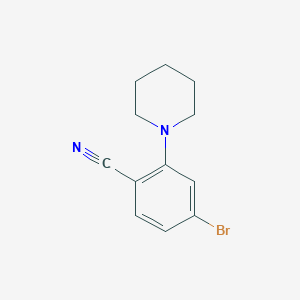

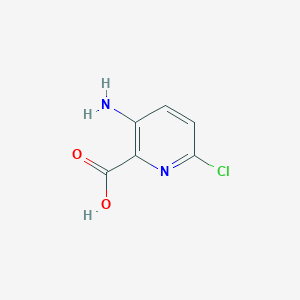

4-Bromo-2-(Piperidin-1-yl)benzonitrile

Overview

Description

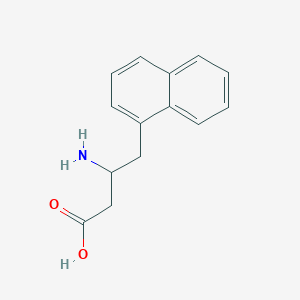

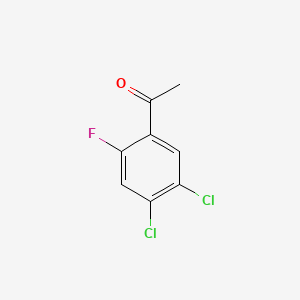

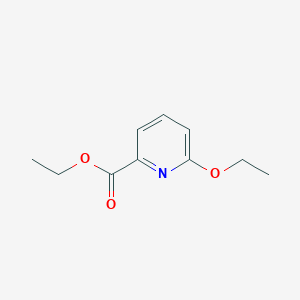

4-Bromo-2-(Piperidin-1-yl)benzonitrile is a chemical compound with the CAS Number: 881002-28-4. It has a molecular weight of 265.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are general methodologies for the introduction of various bio-relevant functional groups to pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.15 g/mol .Scientific Research Applications

Synthesis and Structural Characterization in Drug Development

4-Bromo-2-(Piperidin-1-yl)benzonitrile has been utilized in the synthesis of various drug candidates. Notably, it's used as an intermediate in the creation of non-peptide CCR5 antagonists, which are of interest in HIV-1 infection prevention (Cheng De-ju, 2015). These compounds are synthesized via a series of reactions including elimination, reduction, and bromination, and their structures are confirmed using spectroscopic methods like NMR and MS (H. Bi, 2014).

Involvement in Stereospecific Synthesis

The compound is also pivotal in the stereospecific synthesis of complex molecules. For instance, it is used in the process of synthesizing BMS-960, a potent S1P1 receptor agonist, where it acts as a precursor in an enzymatic reduction process (Xiaoping Hou et al., 2017).

Role in the Creation of Antiviral and Antifungal Agents

This compound is involved in the synthesis of compounds with significant antiviral and antifungal properties. The reaction of related compounds has been used to create derivatives with notable anti-arrhythmic activity, showcasing its potential in the development of new therapeutic agents (H. Abdel‐Aziz et al., 2009).

Contribution to Cancer Research

This compound is also relevant in cancer research. The synthesis and characterization of a novel tridentate NNN ligand, which includes this compound, showed potential anticancer activity against U937 human monocytic cells. This highlights its role in the development of new anticancer therapies (Pradip K. Bera et al., 2021).

Use in Coherent Oscillation Studies

The compound is also studied in the context of ultrafast charge transfer and coherent oscillations, which are critical in understanding the fundamental processes in photochemical and photophysical reactions. These studies are essential for the development of new photonic and electronic materials (T. Yatsuhashi et al., 2004).

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFDFZZJMSSGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)